N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide
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Description
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of neuropharmacology and anti-inflammatory research. The structural framework of this compound includes an indole moiety, which is often associated with various biological activities, including modulation of neurotransmitter systems and anti-inflammatory effects.
Chemical Structure and Properties
The chemical formula for this compound is C18H20N2O2, with a molecular weight of approximately 300.36 g/mol. The presence of both the indole and methoxyphenyl groups contributes to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. The indole structure is known for its affinity towards serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Additionally, compounds with similar structures have been linked to anti-inflammatory properties, suggesting that this compound may also influence inflammatory pathways.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Indole & Methoxyphenyl | Potential neuroprotective & anti-inflammatory |
N-(4-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide | Indole & Pyrazole | Analgesic |
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Indole & Naphthalene | Anti-inflammatory |
Neuroprotective Effects
Preliminary studies indicate that this compound exhibits neuroprotective effects by modulating neurotransmitter systems. Research has shown that compounds with similar indole structures can enhance serotonin receptor activity, potentially alleviating symptoms associated with depression and anxiety disorders .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis .
Case Studies
A notable case study involved the synthesis and evaluation of related indole derivatives, which demonstrated significant cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF7 (breast cancer). These derivatives showed IC50 values indicating potent anti-proliferative effects, suggesting that similar compounds may share this activity .
Properties
CAS No. |
847769-80-6 |
---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-23-18-9-5-2-6-14(18)12-19(22)20-11-10-15-13-21-17-8-4-3-7-16(15)17/h2-9,13,21H,10-12H2,1H3,(H,20,22) |
InChI Key |
GJYJVQFJKCPBMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCCC2=CNC3=CC=CC=C32 |
solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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